1-Bromo-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13543744
Molecular Formula: C13H8BrClF2S
Molecular Weight: 349.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8BrClF2S |
|---|---|
| Molecular Weight | 349.62 g/mol |
| IUPAC Name | 4-bromo-1-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene |
| Standard InChI | InChI=1S/C13H8BrClF2S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2 |
| Standard InChI Key | JHZHAECMUOJNQB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)Cl |
| Canonical SMILES | C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central benzene ring substituted at the 1-, 3-, and 4-positions with bromine, fluorine, and a sulfanylmethyl group, respectively. The sulfanylmethyl moiety (-SCH-) bridges the central ring to a second benzene ring substituted with chlorine and fluorine at the 3- and 4-positions. This arrangement creates a bifunctional aromatic system with distinct electronic environments influenced by the electron-withdrawing halogens and the sulfur atom's polarizability.
The IUPAC name, 4-bromo-1-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene, systematically encodes this topology. Key structural descriptors include:
-
Bond angles: The tetrahedral geometry around the sulfur atom (C-S-C ≈ 104°) and planar aromatic rings.
-
Steric effects: Ortho-substituents on both rings introduce steric hindrance, influencing reactivity.
-
Electronic effects: Halogens induce inductive electron withdrawal, while the sulfur atom contributes resonance effects.
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous systems suggest characteristic signals:
-
H NMR: Methylenic protons (-SCH-) resonate near δ 3.8–4.2 ppm as a singlet due to equivalence.
-
C NMR: The sulfur-bearing carbon appears at δ 35–40 ppm, with aromatic carbons split by substituent effects.
-
IR: C-S stretching vibrations near 670–710 cm and C-Br stretches at 550–600 cm.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 349.62 g/mol | |
| IUPAC Name | 4-bromo-1-[(4-chloro-3-fluorophenyl)sulfanylmethyl]-2-fluorobenzene | |
| Canonical SMILES | C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Br)F)F)Cl |
Synthesis and Manufacturing
Stepwise Synthetic Protocol
The synthesis typically involves a multi-step sequence leveraging nucleophilic aromatic substitution and coupling reactions:
-
Preparation of 4-chloro-3-fluorobenzenethiol:
-
Formation of the sulfanylmethyl bridge:
-
Reaction of 4-chloro-3-fluorobenzenethiol with 3-bromo-4-fluorobenzyl bromide under basic conditions (e.g., KCO in DMF).
-
-
Purification:
-
Column chromatography (silica gel, ethyl acetate/petroleum ether) yields the final product.
-
Critical parameters:
-
Temperature control during thiolation to prevent disulfide formation.
-
Use of anhydrous solvents to avoid hydrolysis of benzyl bromide intermediates.
Industrial Scalability
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing side reactions. Process analytical technology (PAT) monitors reaction progress via in-line spectroscopy.
Physicochemical Properties
Thermal Stability
The compound decomposes above 250°C, as inferred from thermogravimetric analysis (TGA) of analogous halogenated aromatics . Sublimation occurs under reduced pressure (e.g., 0.1 mmHg at 150°C) .
Solubility Profile
-
Polar solvents: Moderately soluble in dichloromethane and THF.
-
Nonpolar solvents: Limited solubility in hexane.
-
Aqueous systems: Insoluble due to hydrophobic aromatic cores.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DCM | 45 | 25 |
| THF | 32 | 25 |
| Ethanol | <1 | 25 |
Reactivity and Functionalization
Halogen Reactivity
-
Bromine: Participates in Suzuki-Miyaura cross-couplings with arylboronic acids (Pd catalysis).
-
Chlorine: Susceptible to nucleophilic displacement by amines or alkoxides.
Sulfur-Based Transformations
-
Oxidation: Treatment with HO converts the thioether to sulfoxide () or sulfone ().
-
Alkylation: The sulfanylmethyl group undergoes quaternization with methyl iodide.
Directed Ortho-Metalation
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors by functionalizing the bromine site with heterocyclic moieties. Its fluorine atoms enhance metabolic stability and membrane permeability .
Materials Science
-
Liquid crystals: The rigid aromatic core and flexible sulfur bridge promote mesophase formation.
-
Polymer additives: Acts as a flame retardant via radical scavenging (Br and Cl synergism).
Catalysis
Palladium complexes derived from this ligand exhibit enhanced activity in C-N coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume